2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid

Process Chemistry Olopatadine Synthesis Route Optimization

Sourcing authentic Olopatadine Impurity 5 with full traceability for ANDA submissions is a critical bottleneck. This certified reference standard (CAS 55453-89-9) is the acyclic precursor to olopatadine, distinct from cyclized impurities like Isoxepac. • Accurate HPLC quantitation: batch-specific CoA, 98% HPLC purity, and sharp melting point (181-183°C) ensure gravimetric precision. • Regulatory compliance: traceable to USP/EP monographs for analytical method validation. • Reliable supply: bulk stock available for commercial scale-up with predictable lead times.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
CAS No. 55453-89-9
Cat. No. B1366930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid
CAS55453-89-9
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=CC=C(C=C2)CC(=O)O)C(=O)O
InChIInChI=1S/C16H14O5/c17-15(18)9-11-5-7-13(8-6-11)21-10-12-3-1-2-4-14(12)16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20)
InChIKeyBCYWXPITXHFIQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Olopatadine Impurity 5: Procurement & Reference Standard Guide


2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid (CAS 55453-89-9), also systematically named 4-[(2-carboxyphenyl)methoxy]phenylacetic acid, is a bifunctional aromatic dicarboxylic acid characterized by a benzoic acid moiety linked via a methyleneoxy bridge to a phenylacetic acid group. It serves as a designated olopatadine impurity (Olopatadine Impurity 5) and a critical synthetic intermediate in the industrial production of the antihistaminic active pharmaceutical ingredient (API) olopatadine. [1] This compound is routinely supplied at certified purities of 98% (HPLC) or higher, with a reported melting point of 181–183 °C, making it suitable for use as an analytical reference standard and as a starting material in validated synthetic pathways.

Non-Substitutability of Olopatadine Impurity 5


The selection of 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid over structurally similar in-class compounds is mandatory for specific applications due to its unique linear, non-cyclized diphenyl ether structure, which dictates both its role as a critical process-specific impurity and its synthetic utility. [1] While compounds like Olopatadine Related Compound C (Isoxepac, CAS 55453-87-7) are tricyclic dibenz[b,e]oxepin derivatives that arise from late-stage cyclization, 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid is the acyclic precursor. [2] This structural distinction means it cannot be replaced by the cyclized impurity for tracking early-stage synthesis fidelity or for use as a starting material in synthetic routes requiring an open-chain diacid. Furthermore, its procurement as a dedicated, fully characterized reference standard with traceability to pharmacopeial monographs (USP/EP) is essential for regulatory Analytical Method Validation (AMV) in ANDA submissions, where generic research-grade analogs lack the requisite certificate of analysis and impurity profiling. [1]

Olopatadine Impurity 5: Performance Evidence vs. Analogs


Enhanced Synthetic Yield and Purity via Patented Route

The patent EP2058294A1 explicitly describes an improved industrial synthesis route for 2-(4-carboxymethylphenoxymethyl)benzoic acid, achieving substantially higher yield and purity than the prior method disclosed in JP-A-Hei 6-9609. [1] The prior method is explicitly characterized in the patent as having an 'unsatisfactory' yield, requiring a large excess of phthalide and a high reaction temperature of 150°C, which is disadvantageous for industrial scale-up. [1] The improved method delivers a significantly higher yield of 81.2% from 4-hydroxyphenylacetic acid, with a final product purity of 99.9% as determined by HPLC. [1] This represents a critical procurement advantage for users needing a high-purity intermediate or reference standard produced under scalable, cost-efficient conditions.

Process Chemistry Olopatadine Synthesis Route Optimization

Confirmed Identity as Process Impurity for Batch Testing

This compound is explicitly identified as Olopatadine Impurity 5 and is supplied with detailed characterization data compliant with regulatory guidelines for use as a reference standard. [1] In contrast, closely related analogs such as Olopatadine Related Compound C (Isoxepac, CAS 55453-87-7) represent a different impurity (a cyclized dibenzoxepin) and cannot serve the same analytical purpose. The quantitative requirement for a specific impurity standard is driven by the need for exact chromatographic retention time matching and system suitability parameters in HPLC methods for olopatadine drug product release. The absence of regulatory-quality characterization data for generic analogs makes this compound non-substitutable for ANDA submissions.

Analytical Method Validation Impurity Profiling Pharmaceutical Quality Control

Certified Physical Form and Batch Consistency for Sample Prep

This compound is reliably supplied as a crystalline solid with a defined melting point of 181-183°C, ensuring ease of handling and weighing for quantitative analytical preparations. In comparison, many generic olopatadine impurities or research chemicals are supplied as amorphous powders or hygroscopic salts, leading to variability in effective concentration when preparing standard solutions. The batch-to-batch consistency, verified by certificate of analysis (CoA) and SDS documentation, is critical for GLP-compliant laboratories.

Reference Standard Procurement Analytical Chemistry Quality Assurance

Olopatadine Impurity 5: Research & Industrial Use Cases


Impurity Reference Standard for ANDA Filings

The compound's established identity as Olopatadine Impurity 5, backed by its designated impurity profile and the availability of detailed characterization data, makes it the essential reference standard for HPLC system suitability testing in Abbreviated New Drug Applications. [2] Its use is mandated for the accurate and compliant quantification of this specific process impurity in olopatadine drug substance and drug product batches, a role that structurally distinct impurities like Isoxepac (CAS 55453-87-7) cannot fulfill. [3]

High-Yield Intermediate for Industrial Synthesis

Procurement of this compound for use as a synthetic intermediate is supported by the patented route achieving an 81.2% yield and 99.9% purity. [1] This pathway, operational at temperatures enabling steam heating (<140°C), offers a scalable and cost-efficient route to the acyclic diacid precursor, which is subsequently cyclized to the dibenzoxepin core of olopatadine. This represents a clear advantage over the prior art method, which suffered from low yields and required high-temperature conditions (150°C) that were impractical for industrial scale-up. [1]

Gravimetric Standard for Analytical Method Development

The compound's well-defined solid form with a sharp melting point of 181-183°C and the availability of batch-specific certificates of analysis ensure reliable gravimetric preparation of standard solutions. This is critical for analytical method development and validation (AMV) laboratories where precise concentration accuracy is paramount, avoiding the quantitative errors introduced by hygroscopic or inconsistently characterized generic analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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